Ethyl cyanoglyoxylate-2-oxime

概要

説明

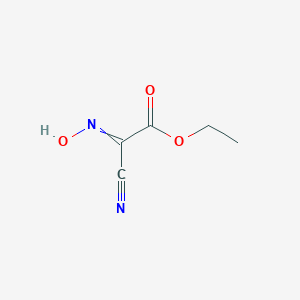

Ethyl cyanoglyoxylate-2-oxime is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . It is commonly used as an additive in peptide synthesis to inhibit racemization and improve coupling efficiency . The compound appears as pale yellow to almost white crystalline powder and is known for its stability and efficiency in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl cyanoglyoxylate-2-oxime can be synthesized from ethyl cyanoacetate through a series of chemical reactions. The synthesis involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Ethyl cyanoglyoxylate-2-oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the specific reagents and conditions used .

科学的研究の応用

Applications in Peptide Synthesis

Ethyl cyanoglyoxylate-2-oxime is primarily utilized as an additive in peptide synthesis. Its main functions include:

- Racemization Suppression:

- Improved Coupling Efficiency:

- Compatibility with Solid-Phase Synthesis:

Case Study 1: Peptide Synthesis Using DIC

In a study involving the synthesis of the dipeptide Z-L-Phg-L-Val-OMe, this compound was used as an additive alongside DIC. The reaction yielded the desired product with an impressive efficiency of 81-84%, significantly reducing the formation of racemic byproducts .

Case Study 2: Development of Water-Soluble Derivatives

Recent advancements have led to the creation of water-soluble derivatives of this compound, such as glyceroacetonide-oxyma. These derivatives facilitate peptide coupling even in weakly basic aqueous solutions, achieving yields up to 95% while maintaining high diastereomeric excess .

作用機序

The mechanism of action of ethyl cyanoglyoxylate-2-oxime involves its role as an additive in peptide synthesis. The compound inhibits racemization by stabilizing the intermediate species formed during the coupling reaction. This stabilization is achieved through the formation of hydrogen bonds and other interactions with the intermediate species, thereby preventing unwanted side reactions .

類似化合物との比較

Ethyl cyanoglyoxylate-2-oxime is unique in its ability to inhibit racemization and improve coupling efficiency in peptide synthesis. Similar compounds include:

- Hydroxybenzotriazole (HOBt)

- Hydroxyazabenzotriazole (HOAt)

- Ethyl isonitrosocyanoacetate

Compared to these compounds, this compound offers a non-explosive alternative with high efficiency and low racemization rates .

生物活性

Ethyl cyanoglyoxylate-2-oxime, commonly referred to as Oxyma, is a compound with significant biological activity, particularly in the fields of organic chemistry and pharmaceutical development. This article explores its properties, mechanisms of action, and applications in various biological contexts, supported by data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 3849-21-6 |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Melting Point | 130-132 °C |

| Boiling Point | 248.9 °C |

| Density | 1.2 g/cm³ |

| Flash Point | 104.3 °C |

These properties indicate that Oxyma is a stable compound under standard laboratory conditions, making it suitable for various chemical reactions.

Oxyma functions primarily as a coupling reagent in peptide synthesis, serving as a safer alternative to traditional reagents like HOBt (1-hydroxybenzotriazole). Its mechanism involves the neutralization of the basicity of carbodiimides (e.g., DCC), which helps suppress side reactions such as racemization during peptide bond formation .

In addition to its role in synthesis, Oxyma has been shown to exhibit biological effects due to its oxime functional group. Research indicates that oximes can interact with biological systems through the formation of nitrosyl complexes with hemoglobin, potentially leading to alterations in oxygen transport and utilization .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that compounds derived from Oxyma showed moderate anti-proliferative effects against various cancer cell lines, including human cervix carcinoma and colon cancer cells. For instance, a study reported IC₅₀ values indicating significant inhibition of cell growth at concentrations around 50 µg/mL .

Toxicological Considerations

Despite its utility, there are concerns regarding the toxicity associated with oxime compounds. Hydroxylamine, a hydrolysis product of oximes, has been linked to methaemoglobinaemia and other hematological effects due to its interaction with red blood cells . Chronic exposure to cyanide moieties can also lead to thyroid dysfunction and other systemic symptoms .

Case Studies

- Peptide Synthesis Enhancement : In a study focusing on solid-phase peptide synthesis, Oxyma was employed as an additive that significantly improved coupling efficiency while minimizing racemization. The results indicated that using Oxyma led to higher yields and purities in synthesized peptides compared to traditional methods .

- Antioxidant Activity : Another investigation assessed the antioxidant properties of derivatives of this compound. The findings suggested that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl cyanoglyoxylate-2-oxime relevant to its use in peptide synthesis?

- Answer: this compound (CAS 3849-21-6) has a molecular weight of 142.11 g/mol and a density of ~1.24–1.48 g/cm³. Its stability is temperature-sensitive, requiring storage at 2–8°C for long-term preservation. The compound’s oxime functional group enables it to act as a non-nucleophilic base, suppressing racemization during peptide couplings. Key properties like PSA (82.68 Ų) and LogP (-0.096) suggest moderate polarity, influencing solubility in organic solvents like DMF or DCM .

Q. How is this compound typically employed in standard amide bond formation?

- Answer: The reagent is used with carbodiimides (e.g., DIC or EDC) to activate carboxylic acids for amide coupling. A typical protocol involves:

Dissolving the carboxylic acid (1 eq) and this compound (1 eq) in anhydrous DMF.

Adding DIC (1 eq) and stirring for 5–10 minutes.

Introducing the amine component (1.2 eq) and reacting for 1–2 hours at room temperature.

This method minimizes epimerization and is compatible with Fmoc/t-Bu SPPS strategies .

Advanced Research Questions

Q. What experimental strategies can optimize coupling efficiency in sterically hindered peptide synthesis using this compound?

- Answer: For challenging couplings (e.g., bulky or β-branched residues):

- Microwave-assisted synthesis: Irradiation at 50–80°C for 10–30 minutes accelerates activation, reducing side reactions and improving yields (e.g., 70% yield in 30 minutes vs. 48 hours conventionally) .

- Double coupling: Sequential addition of fresh reagent and base (e.g., DIPEA) ensures complete conversion.

- Solvent optimization: Using DCM:DMF (3:1) enhances solubility of hydrophobic intermediates.

Comparative studies show Oxyma/DIC outperforms HATU/collidine in sterically hindered systems, with crude peptide purity increasing by 15–20% .

Q. How do contradictory data on reaction outcomes with this compound arise, and how can they be resolved?

- Answer: Discrepancies often stem from:

- Moisture sensitivity: Hydrolysis of the oxime group in humid conditions reduces coupling efficiency. Rigorous drying of solvents/solids is critical.

- Base selection: DIPEA vs. collidine can alter reaction kinetics. For example, DIPEA accelerates activation but may increase racemization in specific sequences.

- Analytical validation: Use HPLC-MS to quantify epimerization and side products. Statistical tools (e.g., ANOVA) should assess reproducibility across batches .

Q. What advanced analytical techniques are recommended for characterizing intermediates in this compound-mediated reactions?

- Answer:

- NMR spectroscopy: ¹H/¹³C NMR tracks the formation of active esters (e.g., disappearance of carboxylic acid protons at δ 10–12 ppm).

- Mass spectrometry (HRMS): Confirms molecular ions of intermediates (e.g., [M+H]+ at m/z 143.1 for this compound).

- HPLC: Quantifies coupling efficiency using a C18 column (gradient: 5–95% MeCN in H2O + 0.1% TFA over 20 minutes).

Data should be normalized to internal standards (e.g., nitrobenzene for retention time calibration) .

Q. Methodological Considerations

Q. How should researchers design controlled experiments to evaluate this compound’s anti-epimerization efficacy?

- Answer:

Model peptide synthesis: Use a dipeptide system (e.g., Z-Gly-Phe-OH) with a chiral center prone to racemization.

Control groups: Compare with HOBt/DIC or HATU.

Analysis: Measure % epimerization via chiral HPLC (e.g., Chirobiotic T column) or circular dichroism.

Statistical rigor: Perform triplicate runs with error bars; use Student’s t-test (p < 0.05) for significance.

Published data show Oxyma reduces epimerization to <1% vs. 3–5% for HOBt .

Q. Data Presentation Example

| Coupling Reagent | Yield (%) | Epimerization (%) | Reaction Time |

|---|---|---|---|

| Oxyma/DIC | 92 ± 2 | 0.8 ± 0.1 | 1.5 h |

| HATU/Collidine | 85 ± 3 | 2.5 ± 0.3 | 1 h |

| HOBt/DIC | 88 ± 1 | 3.2 ± 0.4 | 2 h |

特性

IUPAC Name |

ethyl (2E)-2-cyano-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXLZAXGXOXAP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268244 | |

| Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56503-39-0, 3849-21-6 | |

| Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56503-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanohydroxyiminoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3849-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。